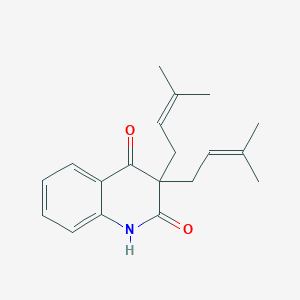
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a quinoline backbone with two 3-methylbut-2-enyl groups attached at the 3-position, and it contains two ketone functionalities at the 2 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-enyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives with hydroxyl or carboxyl groups, while reduction can produce quinoline-2,4-diol derivatives.
科学研究应用
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
3,3-bis(3-methylbut-2-enyl)-1,1’-propylenedibenzimidazolium dibromide: A related compound with a similar structure but different functional groups.
Extended flavonoids: Compounds with similar ring structures and functional groups.
Uniqueness
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione is unique due to its specific quinoline backbone and the presence of two 3-methylbut-2-enyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
21873-59-6 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C19H23NO2/c1-13(2)9-11-19(12-10-14(3)4)17(21)15-7-5-6-8-16(15)20-18(19)22/h5-10H,11-12H2,1-4H3,(H,20,22) |
InChI 键 |
WXQLUFNEOVTTNU-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)CC=C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


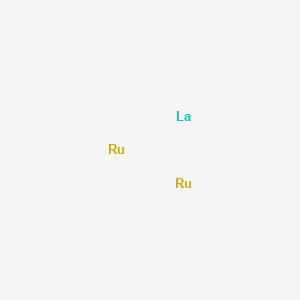

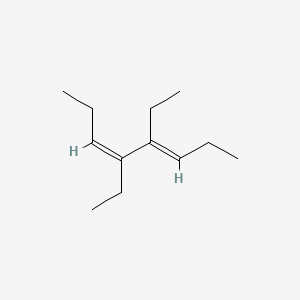
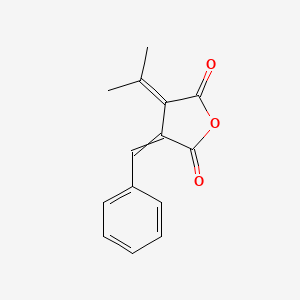
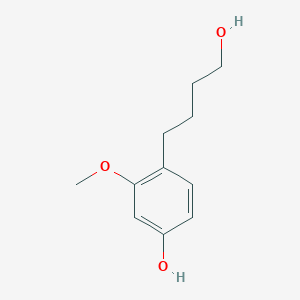

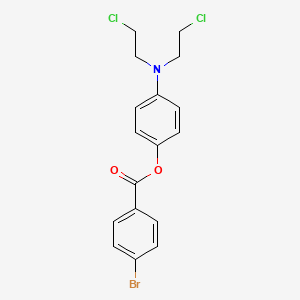
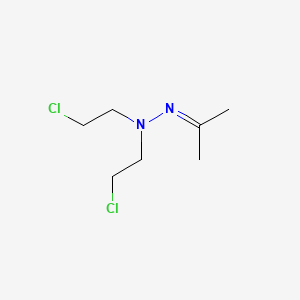
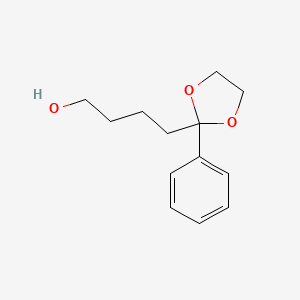

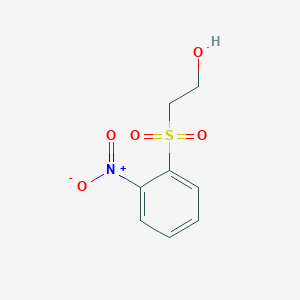
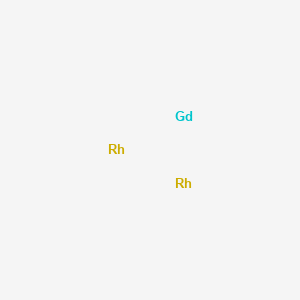

![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)
